molecular formula C26H38O2 B12559849 2,2'-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) CAS No. 183199-33-9

2,2'-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol)

Cat. No.: B12559849
CAS No.: 183199-33-9
M. Wt: 382.6 g/mol
InChI Key: CYFJLZQEVVVIPR-UHFFFAOYSA-N
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Description

2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is characterized by the presence of a heptane backbone with multiple methyl groups and phenolic rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with a suitable heptane derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives. These products have significant applications in different fields .

Scientific Research Applications

2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property is crucial in neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its specific arrangement of phenolic rings and methyl groups, which confer distinct chemical properties.

Properties

CAS No.

183199-33-9

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)-4,6,6-trimethylheptyl]-4,6-dimethylphenol

InChI

InChI=1S/C26H38O2/c1-16(15-26(6,7)8)9-10-21(22-13-17(2)11-19(4)24(22)27)23-14-18(3)12-20(5)25(23)28/h11-14,16,21,27-28H,9-10,15H2,1-8H3

InChI Key

CYFJLZQEVVVIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(CCC(C)CC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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